Product packaging for Asoxime dimethanesulfonate(Cat. No.:CAS No. 144252-71-1)

Asoxime dimethanesulfonate

Cat. No.: B141722
CAS No.: 144252-71-1
M. Wt: 478.5 g/mol
InChI Key: KSZUKDJWBYNHBO-IGUOPLJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asoxime dimethanesulfonate, often referred to as HI-6 dimethanesulfonate, is an oxime reactivator used in research on counteracting intoxication by organophosphorus nerve agents . Its primary mechanism of action is the reactivation of acetylcholinesterase (AChE) that has been irreversibly inhibited by cytotoxic nerve agents such as sarin and soman . The nucleophilic oxime group of asoxime targets the phosphorylated serine residue within the catalytic site of AChE, displacing the phosphyl moiety and restoring the enzyme's essential function in hydrolyzing the neurotransmitter acetylcholine . This reactivation capability is a critical area of study for the development of medical countermeasures. In experimental protocols, this compound is commonly investigated as part of a combination treatment that also includes an antimuscarinic agent like atropine and an anticonvulsant such as a benzodiazepine . Researchers utilize this compound to explore the kinetics of AChE reactivation, the efficacy of antidotal therapies against various nerve agents, and the development of novel neuroprotective strategies following organophosphorus-induced toxicity . The compound is supplied for laboratory research applications. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N4O9S2 B141722 Asoxime dimethanesulfonate CAS No. 144252-71-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

144252-71-1

Molecular Formula

C16H22N4O9S2

Molecular Weight

478.5 g/mol

IUPAC Name

1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;methanesulfonate

InChI

InChI=1S/C14H14N4O3.2CH4O3S/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;2*1-5(2,3)4/h1-9H,10-11H2,(H-,15,19);2*1H3,(H,2,3,4)

InChI Key

KSZUKDJWBYNHBO-IGUOPLJTSA-N

SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N

Isomeric SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=C/C(=C\[NH+]=O)/N(C=C1)COC[N+]2=CC=C(C=C2)C(=O)N

Canonical SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=C[NH+]=O)N(C=C1)COC[N+]2=CC=C(C=C2)C(=O)N

Synonyms

HI-6 DIMETHANESULPHONATE

Origin of Product

United States

Mechanistic Elucidation of Asoxime Dimethanesulfonate Mediated Acetylcholinesterase Reactivation

Molecular Interactions in Organophosphorus-Inhibited Acetylcholinesterase Adducts

Organophosphorus compounds inhibit AChE by covalently bonding to the hydroxyl group of the catalytic serine residue (Ser203) in the enzyme's active site, forming a stable, phosphorylated enzyme. nih.govnih.govresearchgate.net The effectiveness of a reactivator like asoxime dimethanesulfonate depends critically on its ability to position itself correctly within the active site gorge of this inhibited enzyme.

For a successful reactivation, the reactivator must form favorable interactions with amino acid residues within the AChE active site. nih.gov The structure of asoxime, a bispyridinium oxime, facilitates this. Its pyridinium (B92312) rings can interact with aromatic residues at the choline (B1196258) binding site and the peripheral anionic site (PAS) of the enzyme. nih.gov These interactions, such as π-π stacking, help to stabilize and orient the molecule, positioning the nucleophilic oxime moiety in close proximity to the phosphorus atom of the OP adduct. nih.govnih.gov The precise orientation is crucial for an effective nucleophilic attack on the phosphorylated catalytic serine. nih.gov Molecular modeling studies suggest that interactions with the enzyme's oxyanion hole also play a role in stabilizing the reactivation complex. nih.gov

Detailed Mechanism of Oxime Nucleophilic Attack and Phosphoryl Enzyme Reactivation

The core of the reactivation process is a chemical reaction wherein the oxime group of asoxime acts as a strong nucleophile, displacing the organophosphate from the serine residue. researchgate.netnih.gov This transesterification reaction effectively restores the enzyme's catalytic function. nih.gov

Following the formation of the initial complex, the reactivation proceeds via a two-step chemical pathway:

Nucleophilic Attack: The deprotonated oxime group (-C=N-O⁻) of asoxime launches a nucleophilic attack on the phosphorus atom of the OP group attached to the serine residue. nih.gov This forms a transient, unstable pentavalent trigonal bipyramidal intermediate. nih.gov

Bond Cleavage and Enzyme Regeneration: The intermediate complex rapidly resolves. The covalent bond between the phosphorus atom and the serine oxygen is broken, regenerating the active serine hydroxyl group and restoring the catalytic activity of AChE. nih.gov Simultaneously, a new, stable phosphorylated oxime is formed, which then dissociates from the active site, leaving the enzyme functional. nih.govnih.gov For an effective reactivator, this resulting phosphorylated oxime complex should have a low affinity for the enzyme's active site to ensure it quickly vacates the pocket without causing re-inhibition. nih.gov

Kinetic Characterization of Reactivation Processes

The efficiency of this compound as a reactivator is quantified by specific kinetic parameters. These constants describe the affinity of the oxime for the inhibited enzyme and the rate of the chemical reactivation step.

Table 1: Illustrative Second-Order Reactivation Rate Constants (kr2) for HI-6 (Asoxime) with Acetylcholinesterase Inhibited by Various Organophosphorus Agents. Note: Values are compiled from various studies and experimental conditions may differ.

Inhibiting AgentSpecieskr2 (M-1min-1)
Phorate (B1677698) OxonHuman (recombinant)2.1 x 103
Sarin (B92409)Human1.3 x 105
Cyclosarin (B1206272)Human1.6 x 104
VXHuman2.5 x 103
Tabun (B1200054)Human1.1 x 103

Data sourced from multiple kinetic studies for illustrative purposes. nih.govnih.gov

The reactivator dissociation constant (KD) is a measure of the affinity of the oxime for the phosphorylated enzyme. nih.gov It represents the concentration of the oxime at which half of the inhibited enzyme molecules are bound in the Michaelis-type complex. A lower KD value signifies a higher affinity, meaning the oxime binds more tightly to the inhibited enzyme, which is a favorable characteristic for an effective reactivator. nih.gov

Table 2: Illustrative Reactivator Dissociation Constants (KD) for HI-6 (Asoxime) with Inhibited Acetylcholinesterase. Note: Values are compiled from various studies and experimental conditions may differ.

Inhibiting AgentSpeciesKD (µM)
Phorate OxonHuman (recombinant)120
SarinHuman33
CyclosarinHuman150
VXHuman110
TabunHuman160

Data sourced from multiple kinetic studies for illustrative purposes. nih.govnih.gov

Influence of the "Aging" Phenomenon on Reactivation Efficiency

The efficacy of this compound in reactivating acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds is critically dependent on the timing of its administration due to a process known as "aging." This phenomenon involves a time-dependent, irreversible conformational change in the phosphylated AChE, which renders it resistant to reactivation by oxime reactivators.

Following the initial inhibition of AChE by an OP agent, where the OP molecule covalently binds to the serine residue in the active site of the enzyme, a secondary chemical process can occur. This process, termed aging, involves the dealkylation or deamidation of the phosphyl-enzyme conjugate. The loss of an alkyl or amido group results in a negatively charged phosphonate (B1237965) adduct that is stabilized by electrostatic interactions within the enzyme's active site. This structural alteration prevents the nucleophilic attack by this compound, thereby rendering the enzyme permanently inactivated.

The rate at which aging occurs is highly dependent on the chemical structure of the specific organophosphorus agent that has inhibited the AChE. For some OPs, the window of opportunity for effective reactivation by this compound is extremely short. For instance, in the case of soman-inhibited AChE, the aging half-life is a matter of minutes. Research has shown that this compound (HI-6) can reactivate soman-inhibited acetylcholinesterase if administered within 30 minutes of exposure. However, if the administration is delayed to 60 minutes post-exposure, no significant reactivation is observed, as the enzyme has likely aged.

Conversely, the aging process for AChE inhibited by other organophosphates, such as VX and tabun, is considerably slower, with half-lives extending to many hours. This longer timeframe allows for a wider therapeutic window for the administration of this compound. For example, the aging half-life for tabun-inhibited AChE is approximately 19 hours, while for VX-inhibited AChE, it is around 36.5 hours.

The differential aging rates have a direct and profound impact on the reactivation efficiency of this compound. The compound is a potent reactivator of AChE inhibited by a broad spectrum of nerve agents, including sarin and cyclosarin, but its success is contingent on timely administration before the aging process is complete. It is important to note that this compound and its dichloride salt (HI-6) exhibit comparable reactivating potency.

The following table summarizes the aging half-lives for AChE inhibited by various organophosphorus agents and the corresponding implications for the reactivation potential of this compound.

Organophosphorus AgentAging Half-life (t½)Implication for this compound Reactivation
Soman (B1219632)~2 minutesVery narrow therapeutic window; reactivation is only effective if administered almost immediately after exposure.
Sarin~3 hoursA relatively short therapeutic window requires prompt administration for effective reactivation.
Cyclosarin~7 hoursA moderate therapeutic window allows for a longer timeframe for administration compared to soman and sarin.
Tabun~19 hoursA wider therapeutic window provides a greater opportunity for successful reactivation.
VX~36.5 hoursA significantly extended therapeutic window allows for effective reactivation even with delayed administration.

The data clearly illustrates that the "aging" phenomenon is a critical determinant of the therapeutic efficacy of this compound. The rapid aging of AChE inhibited by agents like soman presents a significant challenge, underscoring the necessity for rapid intervention. For organophosphates with slower aging kinetics, this compound remains a viable and effective reactivator for a longer duration post-exposure.

Structure Activity Relationship Sar Investigations of Asoxime Dimethanesulfonate and Analogues

Structural Determinants of Reactivation Efficacy

Effective reactivators must possess a strong nucleophilic moiety, the oxime group, which attacks the phosphorus atom of the OP-AChE conjugate. nih.govmdpi.com The efficiency of this nucleophilic attack is influenced by the electronic properties of the molecule. For instance, the introduction of halogen substituents can lower the pKa of the oxime group, leading to a higher concentration of the more nucleophilic oximate anion at physiological pH, which can enhance reactivation ability. mmsl.czresearchgate.net

The reactivation efficacy is not universal and is highly dependent on the specific organophosphate that has inhibited the enzyme. mdpi.comjcu.cz Therefore, SAR studies often evaluate a series of analogues against AChE inhibited by different nerve agents or pesticides to find broad-spectrum reactivators or compounds specific for a particular threat. nih.govnih.gov

Impact of Pyridinium (B92312) Ring Substitutions and Oxime Group Position on Reactivating Potency

The position of the oxime group on the pyridinium ring is a critical determinant of reactivating potency. jcu.cz SAR studies consistently show that pyridinium aldoximes with the oxime group in the 2- or 4-position of the pyridine (B92270) ring are generally the most effective reactivators. nih.govmdpi.com This is attributed to the increased acidity of the hydroxyimino group at these positions, which facilitates the formation of the reactive oximate anion. mdpi.com In contrast, oximes with the group at the 3-position are often less potent. researchgate.net

Substitutions on the pyridinium rings also significantly influence efficacy. The introduction of halogen atoms, such as chlorine, in the ortho-position of the pyridinium ring can improve physicochemical properties and lead to more efficient reactivation of AChE inhibited by several nerve agents. mmsl.czresearchgate.net This enhancement is partly due to the electron-withdrawing effect of the halogen, which lowers the oxime's pKa. mmsl.cz

FeatureImpact on Reactivating PotencyRationale
Oxime Group Position Position 2 or 4 generally confers higher potency than position 3. mdpi.comresearchgate.netIncreased acidity of the oxime group at positions 2 and 4 facilitates the formation of the more nucleophilic oximate anion. mdpi.com
Pyridinium Ring Substituents Electron-withdrawing groups (e.g., halogens) can enhance reactivation. mmsl.czresearchgate.netLowers the pKa of the oxime group, increasing the concentration of the reactive oximate anion at physiological pH. mmsl.czresearchgate.net
Number of Oxime Groups Bis-oxime derivatives can be more potent than mono-oxime compounds for certain inhibitors. jcu.czPotentially allows for multiple interaction points or a higher probability of correct orientation for nucleophilic attack.

Conformational Effects of Inter-Pyridinium Linker Modifications on Enzyme Interaction

Studies on analogues with varying linker lengths have demonstrated a clear relationship between linker structure and reactivation efficacy. For many bis-pyridinium compounds, a linker of three to four carbon atoms (or an equivalent length with heteroatoms, such as the ether linkage in asoxime) is considered optimal. researchgate.netnih.gov Increasing the chain length can lead to higher affinity for AChE, but this does not always translate to a faster reactivation rate; in some cases, it may even decrease the speed of reactivation. researchgate.net

Modifications that alter the linker's flexibility can also impact performance. A very rigid linker might prevent the oxime from adopting the necessary "near-attack conformation" for the nucleophilic reaction to occur. nih.gov Conversely, a highly flexible linker might allow for too many non-productive binding orientations. The ether linkage in asoxime provides a degree of flexibility and a defined length that contributes to its effectiveness. nih.gov The optimal linker allows the reactivator to adapt its conformation within the confines of the enzyme's active site gorge to achieve a productive orientation for displacing the OP moiety. nih.govnih.gov

Linker ModificationEffect on Enzyme InteractionExample/Rationale
Linker Length Optimal length (often 3-4 atoms) is crucial for spanning the distance between key binding sites in AChE. researchgate.netresearchgate.netA linker that is too short or too long may fail to correctly position the pyridinium rings within the active site gorge. researchgate.net
Linker Rigidity Some flexibility is required to allow for conformational adjustments within the active site. nih.govA rigid linker may prevent the oxime from achieving the proper orientation for nucleophilic attack on the phosphorus atom. nih.gov
Linker Composition Introduction of heteroatoms (e.g., oxygen in an ether linkage) affects flexibility, length, and solubility. nih.govThe ether linker in asoxime and its analogues is a key structural feature contributing to their reactivation profile. nih.gov

Role of Cationic Character and its Influence on Enzyme Binding and Reactivation

The cationic nature of pyridinium oximes, including asoxime dimethanesulfonate, is a defining feature for their function as AChE reactivators. nih.gov These molecules possess at least one quaternary nitrogen atom in a pyridinium ring, which carries a permanent positive charge. nih.govnih.gov This positive charge is not merely a consequence of the molecular structure but is essential for both binding to the inhibited enzyme and for the subsequent reactivation process. nih.govnih.gov

The active site of AChE contains key anionic regions, including the catalytic anionic site (CAS) and the peripheral anionic site (PAS), which feature aromatic amino acid residues like tryptophan and tyrosine. nih.govnih.gov The positively charged pyridinium ring of the reactivator is guided into the active site gorge and stabilized through cation-π interactions with the electron-rich aromatic side chains of these residues. nih.gov This interaction is critical for anchoring the reactivator in a favorable position for the oxime group to approach the phosphorylated serine residue. nih.govnih.gov

Bispyridinium compounds, which have two positive charges, can form strong interactions within the active site. One cationic head can interact with the PAS at the entrance of the gorge, while the other positions the oxime-bearing ring deeper within the gorge near the catalytic triad. nih.gov This dual-site binding contributes to the high affinity and efficacy of many bispyridinium reactivators. mdpi.com While the cationic character is vital for efficacy, it also imparts high water solubility and generally limits the ability of these compounds to cross the blood-brain barrier. nih.govnih.gov

Computational and Theoretical Approaches in Asoxime Dimethanesulfonate Research

Molecular Docking Simulations of Asoxime Dimethanesulfonate within Cholinesterase Active Sites

Molecular docking simulations are a cornerstone in understanding how this compound (also known as HI-6) interacts with the active sites of cholinesterases, such as acetylcholinesterase (AChE). These simulations predict the preferred binding orientation and affinity of the oxime within the enzyme's active site gorge.

Key findings from docking studies indicate that for effective reactivation, the oxime must adopt a specific conformation that allows its nucleophilic oxygen atom to be in close proximity to the phosphorus atom of the organophosphate (OP) adduct. nih.gov The selection of the best docking poses is often based on criteria such as the most negative scoring function, which suggests greater stability and affinity, and the shortest distance between the oxime's oxygen and the OP's phosphorus atom. nih.gov For instance, in studies involving human AChE (hAChE) conjugated with nerve agents like sarin (B92409) (GB) and VX, docking simulations have been instrumental in comparing the binding of cationic oximes like HI-6 with uncharged alternatives. nih.gov These studies have highlighted the importance of the quaternary nitrogen in the interaction and affinity of oximes with the inhibited enzyme. nih.gov

The results from molecular docking serve as the initial configurations for more complex simulations, such as molecular dynamics, to further investigate the behavior of the reactivator within the enzyme. nih.gov

Molecular Dynamics Simulations for Investigating Reactivation Complex Stability and Dynamics

Following initial predictions from molecular docking, molecular dynamics (MD) simulations provide a dynamic view of the interaction between this compound and the inhibited cholinesterase. These simulations track the movements of atoms over time, offering insights into the stability of the reactivation complex and the conformational changes that occur.

MD simulations have been used to analyze the stability and affinity of the complexes formed between oximes, including HI-6, and OP-inhibited AChE. nih.govacs.org By plotting the root-mean-square deviation (RMSD) versus time, researchers can assess the stability of the system. acs.org These simulations have shown that cationic oximes like HI-6 generally exhibit higher affinities and more negative binding energy values compared to uncharged oximes when interacting with sarin- and VX-inhibited human AChE. nih.gov

Furthermore, steered molecular dynamics (SMD) simulations have been employed to understand the forces required to pull the reactivator through the active site gorge. science.gov These simulations have revealed that factors such as the number of hydrophobic interactions and hydrogen bonds with key residues in the catalytic and peripheral anionic sites play a crucial role in the reactivation process. science.gov For example, a lower number of hydrophobic interactions with peripheral site residues is suggested to be an important factor for efficient reactivation. science.gov

Quantum Chemical Calculations of Reaction Pathways and Energy Barriers

Quantum chemical calculations offer a detailed electronic-level understanding of the reactivation reaction, including the elucidation of reaction pathways and the calculation of energy barriers. These methods are crucial for explaining the reactivity differences between various oximes and their effectiveness against different organophosphorus adducts.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method in the study of this compound and other reactivators. nih.gov DFT calculations have been employed to investigate the conformational analysis of oximes, revealing the most stable geometries. researchgate.net For instance, the B3LYP/6-31G(d) level of theory has been used to show that some oximes are more stable in a gauche conformation. researchgate.net

DFT has also been instrumental in modeling the reaction mechanism of reactivation. By calculating the activation energy barriers, researchers can predict the efficiency of an oxime. nih.gov Lower activation energy barriers correspond to a more efficient reactivation process. nih.gov These theoretical results often show good correlation with experimental kinetic data. nih.gov For example, DFT calculations have been used to assemble computational models of the catalytically relevant oxime-containing arm of HI-6, aiding in the interpretation of X-ray crystallographic data where electron density for this flexible side chain was limited. acs.org

Møller-Plesset Perturbation Theory (MP2) Calculations

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method used to include electron correlation effects, providing a higher level of accuracy for electronic structure calculations. wikipedia.orgarxiv.org MP2, the second-order of this theory, improves upon the Hartree-Fock method and is a standard for small systems. wikipedia.org

In the context of cholinesterase reactivation, MP2 calculations have been applied to study the effectiveness of newly designed drug candidates. For example, calculations at the MP2/6-31+G//M05-2X/6-31G level have been used to show that certain novel compounds are more effective in reactivating tabun-conjugated AChE than typical oximes. science.govscience.gov This method provides a more accurate description of the electronic interactions that govern the nucleophilic attack of the oxime on the phosphorus atom of the nerve agent.

Continuum Solvation Models in Reactivation Pathway Analysis

The surrounding solvent environment plays a critical role in biochemical reactions. Continuum solvation models are computational methods used to account for the effects of the solvent (typically water) on the reactivation pathway without explicitly modeling individual solvent molecules.

The Polarizable Continuum Model (PCM) is one such method that has been used in conjunction with quantum chemical calculations to study the reactivation of organophosphate-inhibited AChE in the aqueous phase. science.govscience.gov By incorporating the dielectric effect of the solvent, these models provide more realistic energy calculations for the reaction in a biological environment. For instance, the use of PCM has been crucial in demonstrating the enhanced efficacy of certain drug candidates in reactivating tabun-conjugated AChE in an aqueous phase. science.govscience.gov

In Silico Prediction of Reactivation Efficacy Hierarchies for Different Organophosphorus Adducts

Computational methods allow for the in silico prediction of the reactivation efficacy of this compound against a range of different organophosphorus adducts. This predictive capability is invaluable for prioritizing the development of broad-spectrum reactivators.

By combining molecular docking, molecular dynamics, and quantum chemical calculations, researchers can establish a hierarchy of reactivation efficacy. For example, computational studies have compared the reactivation potential of HI-6 and other oximes against AChE inhibited by various nerve agents like sarin, soman (B1219632), tabun (B1200054), and VX. researchgate.net These studies have shown that the efficacy of an oxime is highly dependent on both the structure of the oxime and the specific organophosphorus inhibitor. acs.org For instance, while asoxime (HI-6) is considered a promising broad-spectrum antidote, it has been shown to be a very weak reactivator of tabun-inhibited AChE. nih.gov Such in silico predictions help to explain experimental observations and guide the design of new oximes with improved efficacy against a wider range of nerve agents.

Preclinical Assessment of Asoxime Dimethanesulfonate Efficacy in Cholinesterase Reactivation

In Vitro Reactivation Studies Using Isolated Cholinesterases

In vitro studies are fundamental in characterizing the direct interaction between asoxime dimethanesulfonate and nerve agent-inhibited cholinesterases, providing crucial data on its reactivating potential across different species and against various nerve agents.

The effectiveness of an oxime reactivator can exhibit significant species-specific differences. nih.gov Therefore, evaluating the reactivation of AChE from various species is critical for extrapolating animal model data to human scenarios. nih.govunl.edu

Studies have demonstrated that this compound (HI-6 DMS) is effective in reactivating AChE from multiple species, though with varying efficiency. unl.edusemanticscholar.org A comparative study on the reactivation of nerve agent-inhibited AChE from guinea pigs and humans revealed that the reactivation by HI-6 was generally faster for human AChE. unl.edu This was particularly evident with nerve agents possessing bulky side chains, where the species-related differences in second-order reactivation rate constants were substantial. unl.edu

Another study comparing the reactivation kinetics of phorate (B1677698) oxon (a pesticide metabolite)-inhibited AChE from human, guinea pig, and rat sources found that HI-6 DMS was the least effective reactivator among the oximes tested for all three species. semanticscholar.org However, when comparing HI-6 dichloride and dimethanesulfonate salts, no significant difference in their ability to reactivate sarin- and VX-inhibited human and cynomolgus monkey erythrocyte AChE was observed, suggesting equipotency. nih.gov

These findings highlight the complexity of interspecies extrapolation and underscore the importance of using human-derived enzymes in in vitro assessments to predict clinical efficacy more accurately. nih.govunl.edu

Table 1: Species-Dependent Reactivation of Inhibited Acetylcholinesterase by this compound (HI-6)

Species Nerve Agent/Inhibitor Observation Reference
Human Sarin (B92409), Cyclosarin (B1206272), VX No significant difference in reactivation compared to HI-6 dichloride. nih.gov
Human Phorate Oxon Low reactivation efficiency observed. semanticscholar.org
Human GF, GD, VR Significantly faster reactivation compared to guinea pig AChE. unl.edu
Rhesus Monkey Sarin, VX No significant difference in reactivation compared to HI-6 dichloride. nih.gov
Guinea Pig Phorate Oxon Low reactivation efficiency observed. semanticscholar.org
Guinea Pig GF, GD, VR Slower reactivation compared to human AChE. unl.edu
Rat Phorate Oxon Low reactivation efficiency observed. semanticscholar.org

The chemical structure of the inhibiting nerve agent significantly influences the efficacy of an oxime reactivator. unl.edu Asoxime (HI-6) has been evaluated against a broad spectrum of nerve agents.

HI-6 is recognized as a broad-spectrum reactivator of AChE inhibited by various nerve agents, demonstrating a reactivation potency of 40-79% for Russian VX, sarin, and cyclosarin. hhs.gov In vitro studies have confirmed its ability to reactivate AChE inhibited by sarin, cyclosarin, and VX in human erythrocyte models. nih.gov

However, its effectiveness varies. While potent against soman- and cyclosarin-inhibited AChE, its ability to reactivate tabun-inhibited AChE is negligible. nih.govnih.gov In fact, studies have shown that both pralidoxime (B1201516) and asoxime (HI-6) fail to significantly reactivate tabun-inhibited human AChE. nih.gov In contrast, against sarin, HI-6 was found to be a more efficient reactivator than other oximes like obidoxime (B3283493). science.gov

The development of the A-series of nerve agents, also known as Novichok agents, presents new challenges for existing oxime therapies. The efficacy of this compound against these newer threats is an area of ongoing research.

Table 2: In Vitro Reactivation Efficacy of this compound (HI-6) Against Acetylcholinesterase Inhibited by Various Nerve Agents

Nerve Agent Reactivation Efficacy Reference
Sarin (GB) Effective hhs.govnih.gov
Soman (B1219632) (GD) Potent (non-aged) hhs.govnih.gov
VX Effective hhs.govnih.gov
Cyclosarin (GF) Potent hhs.govunl.edunih.gov
Tabun (B1200054) (GA) Negligible/Ineffective nih.govnih.gov

Studies investigating the reactivation of BChE by various oximes have generally shown that the reactivation of BChE is less efficient than that of AChE. science.govmdpi.com Some research has explored the potential of using oximes in combination with BChE as a "pseudocatalytic" bioscavenger. science.gov However, specific data focusing solely on the reactivation of BChE by this compound is limited in the provided search results. One study noted that for cyclosarin poisoning, the reactivation of butyrylcholinesterase in plasma was best achieved by trimedoxime and two other newly synthesized oximes, with HI-6 not being highlighted for this specific effect. researchgate.net This suggests that asoxime's primary therapeutic value lies in its ability to reactivate AChE rather than BChE. science.gov

Ex Vivo Reactivation Studies in Tissue Preparations

Ex vivo studies bridge the gap between in vitro experiments and in vivo animal models by using intact tissue preparations. This allows for the assessment of oxime efficacy in a more physiologically relevant context, considering factors like tissue penetration and the influence of the tissue microenvironment.

The neuromuscular junction is a critical site of action for nerve agents, where the inhibition of AChE leads to muscle paralysis. nih.gov Therefore, the ability of an oxime to reactivate AChE in this location is paramount for restoring muscle function.

Ex vivo studies using mouse diaphragm preparations have been conducted to evaluate the reactivation of AChE by HI-6 salts. nih.gov In these experiments, the diaphragm muscle was exposed to nerve agents like sarin, cyclosarin, and VX, followed by treatment with either HI-6 dichloride or HI-6 dimethanesulfonate. The results indicated that there were no detectable differences between the two salts in their ability to reactivate AChE in the muscle homogenates. nih.gov This provides evidence that this compound can effectively reach and reactivate inhibited AChE in peripheral neuromuscular tissue. nih.gov In vivo studies in guinea pigs further support this, showing that quaternary oximes like HI-6 can reactivate AChE in peripheral tissues such as the diaphragm and skeletal muscle. nato.int

A significant limitation of many oximes, including asoxime, is their poor ability to cross the blood-brain barrier (BBB) due to their quaternary ammonium (B1175870) structure. hhs.govscience.gov This restricts their effectiveness in reactivating AChE within the central nervous system (CNS), where nerve agent-induced seizures and other neurological effects originate. nato.int

Ex vivo and in vivo studies have consistently demonstrated this limitation. For instance, in guinea pigs exposed to sarin, quaternary oximes like HI-6 did not reactivate AChE in various brain regions, whereas tertiary oximes, which can cross the BBB, did show reactivation in the CNS. nato.int Similarly, a study in rats poisoned with tabun, soman, or cyclosarin found that while HI-6 could reactivate AChE in the brain to some extent, its efficacy was comparable to its dichloride salt and was not universally high across all agents. nih.gov Another study using human brain homogenate to test reactivation of tabun-inhibited AChE found HI-6 to be ineffective. nih.gov These findings underscore the challenge of treating the central effects of nerve agent poisoning with currently fielded oximes like this compound. nato.int

Comparative Efficacy with Established Oxime Reactivators in Preclinical Models

This compound, also known as HI-6 dimethanesulfonate, has been extensively evaluated in preclinical models to determine its efficacy in reactivating acetylcholinesterase (AChE) inhibited by organophosphorus (OP) nerve agents and pesticides. hhs.govmedkoo.com These studies often compare its performance against established oxime reactivators such as pralidoxime (2-PAM) and obidoxime. hhs.govnih.gov The primary goal is to identify a broad-spectrum oxime capable of countering a wide range of OP threats. hhs.gov

In vitro studies are fundamental in assessing the direct reactivating potential of oximes on inhibited AChE from various species, including humans. unl.edu This is a critical step, as significant species-related differences in oxime efficacy have been observed. unl.eduresearchgate.net For instance, the guinea pig is a frequently used animal model for evaluating nerve agent antidotes; however, discrepancies between the reactivation of nerve agent-inhibited guinea pig and human AChE suggest that the guinea pig may not always be an appropriate model for predicting human outcomes. hhs.govunl.edu Non-human primates are considered valuable models due to the biochemical and pharmacological similarities of their AChE to human AChE. hhs.gov

Asoxime (HI-6) has demonstrated superior efficacy against several nerve agents, particularly soman (GD), when compared to pralidoxime and obidoxime. hhs.govnih.gov It has consistently been shown to be the most effective reactivator of soman-inhibited AChE in various animal models and in human blood. hhs.gov The therapeutic efficacy of this compound corresponds to its reactivating potency. hhs.gov While highly effective against soman, its ability to reactivate tabun (GA)-inhibited AChE is negligible. hhs.govnih.gov

Conversely, oximes like obidoxime and trimedoxime are more effective against tabun poisoning. science.gov This highlights the ongoing challenge in developing a single, universal oxime effective against all nerve agents. hhs.gov The H-series of oximes, including HI-6 and HLö-7, are considered promising due to their broad-spectrum activity against many nerve agents. hhs.gov

Recent research has also focused on comparing asoxime with other investigational oximes like MMB-4. nih.gov While both asoxime and MMB-4 are superior to currently licensed oximes, studies suggest that asoxime is generally a better reactivator of nerve agent-inhibited enzyme, especially with human and non-human primate AChE. nih.gov

The following tables summarize comparative data from various preclinical studies.

Table 1: In Vitro Reactivation of Nerve Agent-Inhibited Rat Brain Acetylcholinesterase

Oxime (10⁻⁵ M)SarinSomanVXTabunCyclosarinRussian VX
HI-6 HighHighHighLowHighHigh
Obidoxime HighLowHighModerateLowHigh
Pralidoxime ModerateLowModerateLowLowModerate
Trimedoxime HighLowHighModerateLowHigh
Methoxime LowLowLowLowLowLow
Data derived from in vitro studies on rat brain homogenate, indicating the relative reactivation efficacy. hhs.gov

Table 2: In Vivo Protection Against Sarin Poisoning in Rats

TreatmentProtective Ratio
HI-6 >3
Obidoxime <2
K727 (novel oxime) <2
K733 (novel oxime) <2
This table illustrates the superior in vivo protective effect of HI-6 against sarin compared to obidoxime and two novel oximes in a rat model. science.gov

Table 3: Reactivation of Tabun-Inhibited Human Brain Acetylcholinesterase (In Vitro)

OximeSecond-Order Reactivation Rate Constant (k_r, M⁻¹min⁻¹)
K203 2142
Obidoxime 42
Pralidoxime Negligible
Asoxime (HI-6) Negligible
This demonstrates the ineffectiveness of asoxime against tabun-inhibited human AChE, in contrast to the novel oxime K203 and the moderate efficacy of obidoxime. nih.gov

Table 4: Comparative Efficacy of Asoxime (HI-6) and MMB-4

FeatureAsoxime (HI-6)MMB-4
Reactivation of nerve agent-inhibited enzyme (human/primate) Generally SuperiorLess Effective
Protective effects against lethality (various species) BetterLess Effective
Superiority to Obidoxime and 2-PAM ClearClear
A summary of the comparative effectiveness of asoxime and MMB-4, highlighting asoxime's generally superior performance in key preclinical measures. nih.gov

Pharmacokinetic and Distribution Research of Asoxime Dimethanesulfonate in Preclinical Models

Absorption and Systemic Elimination Characteristics in Animal Models

The pharmacokinetic profile of asoxime dimethanesulfonate has been evaluated in several preclinical models, including pigs, guinea pigs, and monkeys. nel.eduusask.canih.gov Research comparing this compound (HI-6 DMS) with its dichloride salt (HI-6 2Cl) has been a key focus.

In anesthetized pigs, intramuscularly administered HI-6 DMS and the molar equivalent of HI-6 2Cl resulted in an identical pharmacokinetic profile. nih.gov Similarly, a study in guinea pigs reported that while absorption and distribution parameters showed significant differences between the two salts, other pharmacokinetic parameters were similar. usask.ca The bioavailability of HI-6 after intramuscular administration is high, suggesting the oxime is well-released from the muscle depot. researchgate.net

Pharmacokinetic studies in pigs following intravenous and intramuscular administration show comparable main parameters such as half-life, mean residence time, and clearance. researchgate.net However, as expected, the maximum plasma concentration (Cmax) is reached faster (lower Tmax) with intravenous administration. researchgate.net The elimination half-life for asoxime has been reported to be approximately 1.5 to 2 hours following intramuscular administration in pigs. researchgate.net Research in cynomolgus monkeys also involved pharmacokinetic analysis using a one-compartment model. nih.gov

Systemic elimination of asoxime primarily occurs via the kidneys, with the majority of the dose being excreted unmetabolized in the urine. researchgate.netresearchgate.net

Pharmacokinetic Parameters of HI-6 Salts in Swine (Intramuscular Administration)
ParameterHI-6 DMS (633 mg)HI-6 2Cl (500 mg)Reference
Pharmacokinetic ProfileIdenticalIdentical nih.gov
Comparison of Administration Routes for HI-6 Salts in Pigs
ParameterIntravenous (i.v.)Intramuscular (i.m.)Reference
Half-life, Mean Residence Time, ClearanceComparableComparable researchgate.net
Bioavailability-High researchgate.net
Cmax and TmaxHigher Cmax, shorter TmaxLower Cmax, longer Tmax researchgate.net

Organ and Tissue Distribution Patterns in Experimental Animals

The distribution of this compound into various organs and tissues has been investigated in experimental animals to understand its localization after administration. Studies in pigs provide the most detailed insights into its tissue distribution patterns. nel.eduresearchgate.net

Following intramuscular administration in pigs, tissue distribution analysis was conducted at the time of expected maximum plasma concentration (t-max), which was 30 minutes post-injection. researchgate.net The results showed a varied distribution pattern. A high concentration of HI-6 was found in the kidneys, which supports the finding that renal excretion is the primary route of elimination. nel.eduresearchgate.net In contrast, accumulation in the liver was low. nel.eduresearchgate.net Notably, high concentrations were also detected in the gastrointestinal wall. nel.eduresearchgate.net

HI-6 Tissue Concentrations in Pigs 30 Minutes After Intramuscular Administration
Organ/TissueConcentration (µg/mL or µg/g)Reference
KidneyHigh nel.eduresearchgate.net
LiverLow nel.eduresearchgate.net
Gastrointestinal WallHigh nel.eduresearchgate.net
BrainHigh nel.eduresearchgate.net

Data presented is qualitative based on source descriptions. Specific µg/g values can be found in the cited literature.

Histopathological studies in rats using high doses of asoxime and other oximes also provide information on tissue effects, which indirectly relates to distribution. nih.gov Compared to other tested oximes, asoxime was associated with less intense tissue alterations in the lungs. nih.gov

Brain Penetration and Central Nervous System Compartmentalization in Preclinical Models

A significant challenge for oxime reactivators, including asoxime, is their limited ability to cross the blood-brain barrier (BBB). plos.orgresearchgate.netjcu.czacs.org As quaternary ammonium (B1175870) compounds, they are charged molecules, which restricts their passive diffusion into the central nervous system (CNS). researchgate.netacs.org

Studies in various animal models have consistently demonstrated poor brain penetration of HI-6. In rats, brain concentrations of HI-6 have been reported to be less than 5% of blood concentrations, with some studies finding penetration to be even lower at less than 1%. researchgate.net An in vitro BBB model also categorized HI-6 as a bisquaternary compound with low penetration capability. jcu.cz Despite this, some studies in pigs reported high concentrations in the brain after intramuscular administration. nel.eduresearchgate.net

The limited CNS penetration is a major focus of research, as nerve agents readily enter the brain. researchgate.netrsc.org Consequently, various strategies are being explored to enhance the delivery of oximes like HI-6 to the brain. These include the development of more lipophilic pro-drugs or the use of nanoparticle-based carrier systems. plos.orgrsc.orgnih.gov For instance, studies have investigated encapsulating HI-6 dimethanesulfonate in human serum albumin nanoparticles or PEGylated liposomes, which showed an enhanced ability to transport the active oxime over in vitro BBB models and increase its concentration in the CNS of animal models. plos.orgnih.gov Another approach involves modulating the BBB itself. The co-administration of a P-glycoprotein (P-gp) efflux transporter inhibitor was shown in rats to enhance HI-6 levels in the brain approximately two-fold. researchgate.net

Emerging Research Directions and Future Perspectives for Asoxime Dimethanesulfonate

Rational Design of Novel Broad-Spectrum Cholinesterase Reactivators

The diversity in the chemical structures of organophosphorus (OP) nerve agents and pesticides presents a significant challenge, as no single existing oxime, including asoxime (HI-6), is effective against all types of OP compounds. hhs.govmdpi.com HI-6, for instance, is highly effective against agents like soman (B1219632) and cyclosarin (B1206272) but shows poor efficacy against tabun (B1200054). hhs.govresearchgate.net This limitation has spurred research into the rational, structure-based design of new broad-spectrum reactivators.

The goal is to develop a single, highly effective antidote that can be administered without prior knowledge of the specific nerve agent, which is often impossible in emergency situations. mdpi.com Research efforts are guided by detailed analyses of the interactions between oximes and the OP-inhibited AChE enzyme. For example, understanding the molecular structure of the HI-6 and sarin-inhibited AChE complex provides crucial insights into the reactivation mechanism, which can inform the design of improved reactivators. nih.gov

Key strategies in this area include:

Modifying Molecular Structure: Researchers are synthesizing novel oximes by altering the length and rigidity of the chemical chains connecting the pyridinium (B92312) rings or changing the position of the oxime group to enhance binding and reactivation efficiency. mdpi.com

Enhancing Blood-Brain Barrier Penetration: A major drawback of current quaternary oximes like HI-6 is their limited ability to cross the blood-brain barrier (BBB) due to their permanent positive charge. mdpi.com This prevents the reactivation of AChE in the central nervous system (CNS). The design of uncharged or "smart" oximes that can more readily enter the CNS is a key objective to counteract the neurological effects of nerve agents. nih.govnih.gov

Overcoming "Aging": The "aging" process, where the OP-AChE complex undergoes a chemical change that renders it resistant to reactivation, is a critical challenge, especially with agents like soman that age rapidly. Discovering ways to reactivate aged AChE is a significant area of ongoing research. mdpi.com

Investigation of Non-Acetylcholinesterase-Mediated Therapeutic Effects

One study investigated the effects of various oximes on acetylcholine (B1216132) release in rat hippocampal slices after exposure to soman. It was found that HI-6 significantly decreased the evoked release of acetylcholine, a pre-junctional effect that is not related to AChE reactivation. nih.gov This suggests that HI-6 may help modulate excessive neurotransmitter release during a cholinergic crisis through alternative pathways.

Furthermore, in human case studies of poisoning with organophosphorus insecticides, patients treated with HI-6 sometimes showed rapid general improvement that occurred faster than the rise in acetylcholinesterase activity. hhs.gov This observation points to potential direct pharmacological actions of HI-6 that are not solely dependent on enzyme reactivation. hhs.gov Another study involving exposure to sulfur mustard, a cytotoxic blistering agent rather than a nerve agent, found that HI-6 treatment in rats led to changes in antioxidant markers, indicating a stressogenic response. hhs.gov These findings encourage further exploration of the broader pharmacological profile of asoxime dimethanesulfonate.

Development of Advanced Methodologies for Reactivator Assessment

The development of more effective reactivators like this compound relies on sophisticated and efficient assessment methodologies. Traditional methods are being supplemented and replaced by advanced techniques that provide deeper insights into the mechanisms of action and potential efficacy of new compounds.

One major advancement is the use of high-throughput screening (HTS) assays. These systems allow researchers to rapidly test vast libraries of new chemical compounds for their ability to reactivate OP-inhibited AChE, significantly accelerating the discovery process. researchgate.net

Another powerful approach combines X-ray crystallography with molecular dynamics simulations. This hybrid technique helps to overcome the challenges of studying the flexible structures of reactivators when they are bound to the inhibited enzyme. By visualizing these interactions at an atomic level, scientists can better understand the precise mechanisms of reactivation, which is essential for the rational design of superior oximes. nih.gov

Furthermore, advanced analytical methods are crucial for product development. For instance, specific High-Performance Liquid Chromatography (HPLC) methods have been developed to identify and assess the purity and stability of asoxime dichloride and dimethanesulfonate, ensuring the quality and reliability of the final drug product. researchgate.net For in vivo assessment, techniques like double-chamber plethysmography are being used to monitor the ventilatory effects of new oximes, helping to define safe and effective therapeutic doses by identifying any potential toxic side effects on breathing. nih.gov

Synergistic Interactions with Adjunctive Therapies in Preclinical Paradigms

The standard treatment for nerve agent poisoning involves a combination of drugs, as no single compound can counteract all toxic effects. wikipedia.org this compound is a key component of this multi-drug approach, and research continues to explore its synergistic interactions with other therapies to improve patient outcomes.

The standard therapeutic regimen typically includes:

An oxime (like HI-6) to reactivate AChE at nicotinic receptors, restoring function at the neuromuscular junction. wikipedia.org

An anticholinergic drug (like atropine) to block the effects of excess acetylcholine at muscarinic receptors. wikipedia.orgnih.gov

An anticonvulsant (like diazepam or midazolam) to control seizures and prevent brain damage. hhs.govnih.gov

Researchers are also investigating combinations of HI-6 with other compounds to enhance protection. For example, pretreatment with drugs used for Alzheimer's disease, such as the AChE inhibitor huperzine A and the NMDA receptor antagonist memantine, has been shown to positively influence the efficacy of post-exposure treatment with atropine (B194438) and asoxime in mice. tandfonline.com Studies have also explored combining HI-6 with other oximes, such as obidoxime (B3283493), to potentially broaden the spectrum of reactivation against different nerve agents. mmsl.cz

Q & A

Q. What strategies improve reproducibility in this compound’s reactivation kinetics across laboratories?

  • Answer : Adopt OECD guidelines for in vitro assays, including standardized AChE sources (human erythrocyte vs. recombinant) and nerve agent batches. Share raw data (e.g., krk_r, KDK_D) via open-access platforms for cross-validation .

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